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Compound of Interest

Compound Name: 1-(4-Nitrobenzyl)-1H-imidazole

Cat. No.: B096084 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
Nitrobenzyl)-1H-imidazole, a key intermediate in various chemical syntheses. The document

is intended for researchers, scientists, and professionals in the field of drug development and

materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties
1-(4-Nitrobenzyl)-1H-imidazole is a crystalline solid with the molecular formula C₁₀H₉N₃O₂

and a molecular weight of 203.19 g/mol . The structure consists of an imidazole ring N-

substituted with a 4-nitrobenzyl group.

Spectroscopic Data
The following sections detail the expected spectroscopic data for 1-(4-Nitrobenzyl)-1H-
imidazole based on the analysis of structurally similar compounds and established

spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The expected ¹H and ¹³C NMR chemical shifts for 1-(4-Nitrobenzyl)-1H-imidazole
are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(4-Nitrobenzyl)-1H-imidazole
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.25 d 2H H-3', H-5' (aromatic)

~7.45 d 2H H-2', H-6' (aromatic)

~7.70 s 1H H-2 (imidazole)

~7.15 s 1H H-5 (imidazole)

~6.95 s 1H H-4 (imidazole)

~5.40 s 2H CH₂ (benzyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(4-Nitrobenzyl)-1H-imidazole

Chemical Shift (δ) ppm Assignment

~147.5 C-4' (aromatic)

~143.0 C-1' (aromatic)

~137.5 C-2 (imidazole)

~129.0 C-2', C-6' (aromatic)

~128.5 C-5 (imidazole)

~124.0 C-3', C-5' (aromatic)

~119.5 C-4 (imidazole)

~50.0 CH₂ (benzyl)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for 1-(4-Nitrobenzyl)-1H-imidazole are summarized in the

following table.

Table 3: Predicted IR Spectroscopic Data for 1-(4-Nitrobenzyl)-1H-imidazole
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium
C-H stretching (aromatic,

imidazole)

~2950-2850 Weak C-H stretching (benzyl CH₂)

~1600 Medium C=C stretching (aromatic)

~1520 Strong
N-O asymmetric stretching

(nitro group)

~1345 Strong
N-O symmetric stretching (nitro

group)

~1500, ~1450 Medium
C=N, C=C stretching

(imidazole ring)

~850 Strong
C-H out-of-plane bending

(para-disubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for 1-(4-Nitrobenzyl)-1H-imidazole

m/z Relative Intensity Assignment

203 High [M]⁺ (Molecular ion)

136 Moderate [M - NO₂ - H]⁺

106 Moderate [C₇H₆N]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

68 Moderate [C₃H₄N₂]⁺ (Imidazole cation)

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b096084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized protocols for the synthesis and spectroscopic characterization of

1-(4-Nitrobenzyl)-1H-imidazole, based on established chemical literature for similar

compounds.

Synthesis of 1-(4-Nitrobenzyl)-1H-imidazole
A solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide

is treated with a base like sodium hydride or potassium carbonate (1.1 eq) at room

temperature. To this mixture, 4-nitrobenzyl bromide or chloride (1.0 eq) is added, and the

reaction is stirred at room temperature or slightly elevated temperatures until completion, as

monitored by thin-layer chromatography. The reaction mixture is then quenched with water and

extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude

product is purified by column chromatography on silica gel or by recrystallization from a

suitable solvent system (e.g., ethanol/water) to afford 1-(4-Nitrobenzyl)-1H-imidazole.

Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz

spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃)

or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)

spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed

into a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques. For

molecular weight confirmation, electrospray ionization (ESI) is commonly used, which would

show [M+H]⁺ and/or [M+Na]⁺ peaks. Electron ionization (EI) at 70 eV is used to study the

fragmentation pattern.

Logical Relationships and Workflows
The following diagrams illustrate the relationships between the compound and its

characterization methods, as well as a typical experimental workflow.
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Caption: Relationship between the compound and its spectroscopic analysis methods.
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Caption: A typical experimental workflow for the synthesis and characterization.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 1-(4-
Nitrobenzyl)-1H-imidazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b096084#spectroscopic-data-nmr-ir-ms-of-1-4-
nitrobenzyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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